molecular formula C9H8Cl2O2 B1608544 2-[(2,6-Dichlorophenoxy)methyl]oxirane CAS No. 3556-00-1

2-[(2,6-Dichlorophenoxy)methyl]oxirane

Cat. No.: B1608544
CAS No.: 3556-00-1
M. Wt: 219.06 g/mol
InChI Key: VOYMDUMUZXIMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-[(2,6-Dichlorophenoxy)methyl]oxirane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2,6-Dichlorophenoxy)methyl]oxirane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichlorophenoxy)methyl]oxirane involves its reactivity with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is primarily due to the strained three-membered oxirane ring, which is highly susceptible to nucleophilic attack . The molecular targets and pathways involved include enzymes and proteins that contain nucleophilic functional groups, such as thiols and amines .

Comparison with Similar Compounds

2-[(2,6-Dichlorophenoxy)methyl]oxirane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the dichlorophenyl group and the oxirane ring, providing distinct reactivity and applications compared to other similar compounds .

Properties

IUPAC Name

2-[(2,6-dichlorophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-7-2-1-3-8(11)9(7)13-5-6-4-12-6/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYMDUMUZXIMNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395313
Record name 2-[(2,6-Dichlorophenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3556-00-1
Record name 2-[(2,6-Dichlorophenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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